molecular formula C₃₆H₄₃NO₁₅ B1140332 [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate CAS No. 86327-84-6

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

Cat. No. B1140332
CAS RN: 86327-84-6
M. Wt: 729.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate, also known as [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C₃₆H₄₃NO₁₅ and its molecular weight is 729.72. The purity is usually 95%.
BenchChem offers high-quality [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV Research

The compound has been used in research related to the Human Immunodeficiency Virus (HIV). It has been found to increase HIV replication and viral outgrowth efficacy in vitro . The compound, also known as BAGN, has been used to inhibit O-glycosylation in several cell lines, which has shown to affect HIV infectivity and replication rates .

Glycosylation Inhibition

BAGN has been widely used as an inhibitor of O-linked glycosylation in a variety of cell lines . This process is important as it affects the function of glycoproteins, which are involved in many biological processes including cell-cell interaction, immunity, and protein stability .

Sialyltransferase Inhibition

The compound has also been used to inhibit 2,3 (O)-sialyltransferase . This enzyme is involved in the biosynthesis of sialylated glycoconjugates, which play crucial roles in biological processes such as cell adhesion and signal transduction .

Disruption of Glycoprotein Targeting

In HT-29 cells, BAGN has been used to disrupt glycoprotein targeting . This is significant as glycoproteins are often targeted to specific locations within the cell, and disruption of this process can have profound effects on cell function .

Synthesis of N-acetyl Muramic Acid

The compound has been used as a building block for the synthesis of N-acetyl muramic acid . This compound is a component of peptidoglycan, which is a major component of bacterial cell walls .

Preparation of 2,3-diamino-2,3-dideoxy-glucopyranoside Derivatives

BAGN has been used in the preparation of derivatives of 2,3-diamino-2,3-dideoxy-glucopyranoside . These compounds have potential applications in the development of new antibiotics .

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43NO15/c1-19(38)37-28-31(52-36-33(48-23(5)42)32(47-22(4)41)30(46-21(3)40)26(50-36)17-43-20(2)39)29-27(18-45-34(51-29)25-14-10-7-11-15-25)49-35(28)44-16-24-12-8-6-9-13-24/h6-15,26-36H,16-18H2,1-5H3,(H,37,38)/t26-,27-,28-,29+,30+,31-,32+,33-,34?,35+,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCZXSUFIPUMPQ-IZURHRLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

729.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

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